UNC9512

53BP1 antagonist TR-FRET assay IC50

Suboptimal 53BP1 antagonists compromise DNA repair pathway studies. UNC9512 is the best-in-class chemical probe derived from DEL screening and structure-guided optimization, delivering potent 53BP1 TTD binding (IC50 = 0.46 µM) with confirmed cellular target engagement in NanoBRET and foci formation assays. • TR-FRET IC50: 0.46 ± 0.21 µM; SPR Kd: 0.17 ± 0.02 µM • >100 µM against seven other Kme reader domains - exceptional selectivity • Matched negative control UNC9518 (IC50 >33 µM) available for on-target validation • Enables transient 53BP1 inhibition for CRISPR/Cas9 HR pathway bias without genetic manipulation

Molecular Formula C31H34N6O3
Molecular Weight 538.6 g/mol
Cat. No. B12378881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9512
Molecular FormulaC31H34N6O3
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5
InChIInChI=1S/C31H34N6O3/c1-35-12-14-36(15-13-35)26-9-10-32-28(18-26)31(40)37-11-3-5-24(20-37)29(38)34-25-6-2-4-21(16-25)22-7-8-23-19-33-30(39)27(23)17-22/h2,4,6-10,16-18,24H,3,5,11-15,19-20H2,1H3,(H,33,39)(H,34,38)/t24-/m0/s1
InChIKeyOYWGFOXQBJYTIR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC9512 – 53BP1 TTD Antagonist


UNC9512 is a potent, selective small molecule antagonist of the methyl-lysine reader protein p53-binding protein 1 (53BP1) tandem Tudor domain (TTD) [1]. It is a best-in-class chemical probe derived from a focused DNA-encoded library (DEL) screen and subsequent structure-guided optimization of the hit compound UNC8531 [2]. Its primary utility lies in mechanistic studies of 53BP1 in DNA double-strand break repair, non-homologous end joining (NHEJ), homologous recombination (HR), and CRISPR/Cas9 gene editing [3].

1
Targeted 53BP1 TTD binding studies – selective antagonist of the methyl-lysine reader domain
2
DNA double-strand break repair pathway research: NHEJ vs. HR decision point modulation
3
CRISPR/Cas9 editing efficiency investigations – temporary NHEJ suppression context
4
Chemical probe pair workflow: includes matched inactive control UNC9518 for on-target validation

Why UNC9512 Is Irreplaceable


Procurement of a generic 53BP1 antagonist or a less optimized analog as a substitute for UNC9512 is not scientifically valid. The potency, binding kinetics, and cellular target engagement of 53BP1 TTD ligands are exquisitely sensitive to even minor structural modifications, as demonstrated by the SAR campaign that produced UNC9512 [1]. For example, the direct precursor UNC8531 exhibits ~2-fold weaker binding in orthogonal biophysical assays and shows distinct cellular permeability characteristics, while structurally similar negative controls like UNC9518 are essentially inactive (IC50 >33 µM) [2]. Using a suboptimal analog will compromise the interpretation of 53BP1-dependent biological effects due to insufficient target engagement at relevant concentrations or unexpected off-target liabilities. UNC9512 represents the optimized lead from an extensive medicinal chemistry effort, and its specific properties are required for reproducible, high-quality data in cellular assays and functional genomics studies [3].

Structural Sensitivity
The methyl-piperazine Kme mimetic is exquisitely sensitive to modification; SAR data shows that minor structural changes can reduce target engagement or abolish activity entirely. Generic 53BP1 ligands may not reproduce the binding profile.
Precursor (UNC8531)
The direct hit compound exhibits distinct biophysical and cellular permeability characteristics compared to the optimized lead UNC9512. Direct substitution may shift the assay dynamic range and confound mechanistic interpretation.
Unvalidated Analogs
Structurally similar analogs such as UNC9518 are essentially inactive (negative control). Using analogs without confirmed cellular target engagement may yield false-negative phenotypes and compromise 53BP1-dependent functional readouts.

UNC9512 vs. Analogs: Quantitative Evidence


TR-FRET Potency Comparison

In a TR-FRET displacement assay measuring binding to the 53BP1 TTD, UNC9512 demonstrates potent antagonism with an IC50 of 0.46 ± 0.21 μM, which is comparable to the hit compound UNC8531 (0.47 ± 0.09 μM). However, this assay alone does not fully capture the improvements in binding thermodynamics or kinetics. In contrast, the structurally related negative control UNC9518 (compound 19) shows an IC50 of >33 μM, confirming that the specific methyl-piperazine Kme mimetic of UNC9512 is essential for activity [1].

TR-FRET Potency
Head-to-head
UNC9512 IC50: 0.46 ± 0.21 μM
UNC8531 IC50: 0.47 ± 0.09 μM
UNC9518 IC50: >33 μM
>71-fold difference vs. inactive control
Supports target engagement in biochemical assays; distinct from inactive analog.
TR-FRET displacement, mean ± SD, ≥3 replicates.
53BP1 antagonist TR-FRET assay IC50

Selectivity vs. Methyl-Lysine Readers

UNC9512 was profiled against a panel of seven other methyl-lysine (Kme) reader domains from various families (Tudor, PHD, Chromodomain). In analogous TR-FRET displacement assays, UNC9512 showed no measurable binding affinity (IC50 >100 μM) for any of these off-target domains, including SETDB1 TTD, UHRF1 TTD, PHF19 Tudor-PHD, KDM7B JmjC-PHD, CBX2 CD, CDYL2 CD, and MPP8 CD. This selectivity profile is identical to that of UNC8531, which also showed IC50 >100 μM for all off-targets tested [1].

Selectivity Panel
Head-to-head
UNC9512 IC50 >100 μM against 7 methyl-lysine readers (SETDB1, UHRF1, PHF19, KDM7B, CBX2, CDYL2, MPP8).
UNC8531 identical profile.
High selectivity for 53BP1 TTD; low risk of confounding reader-domain off-targets.
TR-FRET displacement; >217-fold selectivity window reported.
53BP1 antagonist selectivity methyl-lysine reader

Cellular Target Engagement Assays

UNC9512 engages full-length 53BP1 in a complex cellular environment, as confirmed by NanoBRET and 53BP1-dependent foci formation assays in HEK293T and U2OS cell lines. These orthogonal assays directly demonstrate that the compound can bind its target in living cells, a critical prerequisite for functional studies. The hit compound UNC8531 was also shown to engage cellular 53BP1 via these same assays, but UNC9512 was advanced as the lead due to its improved biophysical binding properties [1].

Cellular Engagement
Assay context
Positive target engagement confirmed in NanoBRET and 53BP1 foci formation assays (HEK293T, U2OS).
Cell-active chemical probe suitable for functional studies of 53BP1 in living cells.
Orthogonal cell-based readouts; UNC8531 also active.
53BP1 antagonist cellular target engagement NanoBRET

Biophysical Binding: ITC and SPR

Orthogonal biophysical assays reveal that UNC9512 binds the 53BP1 TTD with improved affinity compared to the hit compound UNC8531. In isothermal titration calorimetry (ITC), UNC9512 exhibited a Kd of 0.41 ± 0.17 μM, a ~2.1-fold improvement over UNC8531 (0.85 ± 0.17 μM). Similarly, by surface plasmon resonance (SPR), UNC9512 showed a Kd of 0.17 ± 0.02 μM, a ~4.6-fold improvement over UNC8531 (0.79 ± 0.52 μM) [1].

Biophysical Binding (Kd)
Head-to-head
ITC Kd: 0.41 ± 0.17 μM (UNC9512) vs 0.85 ± 0.17 μM (UNC8531)
SPR Kd: 0.17 ± 0.02 μM (UNC9512) vs 0.79 ± 0.52 μM (UNC8531)
Improved binding thermodynamics; consistent with optimized lead profile.
~2.1-fold (ITC) and ~4.6-fold (SPR) higher affinity reported.
53BP1 antagonist isothermal titration calorimetry surface plasmon resonance

Identification of Inactive Control UNC9518

A key requirement for a high-quality chemical probe is the availability of a structurally similar, inactive negative control. During the SAR campaign, compound 19 (UNC9518) was identified as a close analog of UNC9512. In the TR-FRET assay, UNC9518 exhibited an IC50 of >33 μM, representing a >71-fold reduction in potency compared to UNC9512 (0.46 ± 0.21 μM) [1].

Negative Control UNC9518
Assay context
UNC9518 IC50 >33 μM (TR-FRET) vs UNC9512 IC50 0.46 μM. >71-fold potency difference.
Structurally matched inactive control enables on-target effect attribution.
Essential for rigorous chemical probe studies.
53BP1 antagonist negative control chemical probe

UNC9512 Research Applications


53BP1-Mediated DNA Repair Mechanisms

UNC9512 is ideally suited for dissecting the role of 53BP1 in DNA repair pathway choice. Its potent binding to the TTD (IC50 = 0.46 µM) and confirmed cellular target engagement in NanoBRET and foci formation assays enable precise modulation of 53BP1 function at the chromatin level. This facilitates the study of non-homologous end joining (NHEJ) vs. homologous recombination (HR) dynamics, particularly in the context of BRCA1 deficiency or other DNA damage response (DDR) defects [1].

CRISPR/Cas9 Genome Editing Enhancement

In CRISPR/Cas9 applications, UNC9512 can be used to temporarily inhibit 53BP1-mediated NHEJ, thereby promoting the more precise homology-directed repair (HR) pathway for gene editing. The compound's confirmed cellular activity and availability of a matched negative control (UNC9518) provide a robust chemical toolset for improving editing efficiency in difficult-to-transfect cell types, offering a small-molecule alternative to genetic knockout or protein-based inhibitors [1].

Chemical Probe with Matched Control

UNC9512, alongside its structurally similar negative control UNC9518 (IC50 >33 µM), constitutes a validated chemical probe pair for interrogating 53BP1 biology. This pair meets the rigorous standards for chemical probe usage, allowing researchers to distinguish on-target effects from off-target liabilities. The selectivity panel data (IC50 >100 µM against seven other Kme reader domains) further supports its use as a specific tool for modulating 53BP1 function in epigenetic studies [1].

Application
Selection Property
Validation Focus
DNA repair pathway studies
53BP1 TTD binding affinity and selectivity
NHEJ/HR pathway endpoint analysis; BRCA1-deficiency context
CRISPR editing efficiency research
Cellular target engagement and temporary NHEJ suppression
HDR outcome measurement; editing precision in difficult cell types
53BP1 mechanistic probe pair
Matched inactive control (UNC9518) availability
On-target vs off-target effect differentiation; chromatin-level readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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